molecular formula C9H16N2O2 B2401240 1-(2,2-diethoxyethyl)-1H-pyrazole CAS No. 98881-10-8

1-(2,2-diethoxyethyl)-1H-pyrazole

Cat. No.: B2401240
CAS No.: 98881-10-8
M. Wt: 184.239
InChI Key: WQVJLPKFVPEPQS-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the diethoxyethyl group, potentially leading to the formation of simpler pyrazole derivatives.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives used in various chemical reactions and studies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for creating novel compounds with desired properties.

Mechanism of Action

The mechanism by which 1-(2,2-diethoxyethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxyethyl group can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

    1-(2,2-Dimethoxyethyl)-1H-pyrazole: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(2,2-Diethoxyethyl)-3-methyl-1H-pyrazole: Contains an additional methyl group on the pyrazole ring.

    1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole: Features a nitro group, altering its chemical properties and reactivity.

Uniqueness: 1-(2,2-Diethoxyethyl)-1H-pyrazole is unique due to its specific diethoxyethyl substitution, which can influence its solubility, reactivity, and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability and functional group compatibility.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)8-11-7-5-6-10-11/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVJLPKFVPEPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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